molecular formula C10H7NO4 B12581426 2-(Hydroxyimino)-2H-1-benzopyran-3-carboxylic acid CAS No. 200958-24-3

2-(Hydroxyimino)-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B12581426
CAS No.: 200958-24-3
M. Wt: 205.17 g/mol
InChI Key: VLIFFTXTQWUMLQ-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-2H-1-benzopyran-3-carboxylic acid is a chemical compound known for its unique structure and properties It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-2H-1-benzopyran-3-carboxylic acid typically involves the condensation of salicylaldehyde with hydroxylamine hydrochloride, followed by cyclization and oxidation reactions. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxime, amine, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(Hydroxyimino)-2H-1-benzopyran-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group plays a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxyimino)-propanoic acid
  • 2-(Hydroxyimino)-acetic acid
  • Ethyl cyanohydroxyiminoacetate

Uniqueness

Compared to similar compounds, 2-(Hydroxyimino)-2H-1-benzopyran-3-carboxylic acid stands out due to its benzopyran core, which imparts unique structural and electronic properties. This uniqueness contributes to its diverse range of applications and its potential as a versatile chemical entity in scientific research.

Properties

CAS No.

200958-24-3

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

2-hydroxyiminochromene-3-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-10(13)7-5-6-3-1-2-4-8(6)15-9(7)11-14/h1-5,14H,(H,12,13)

InChI Key

VLIFFTXTQWUMLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NO)O2)C(=O)O

Origin of Product

United States

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